Sylvestroside I

Description

Properties

IUPAC Name |

methyl (1S,4aS,6S,7R,7aS)-6-[(2S,3R,4S)-3-ethenyl-4-(2-hydroxyethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H48O19/c1-4-13-14(5-6-34)16(10-46-30(13)51-32-26(41)24(39)22(37)19(8-35)49-32)29(44)48-18-7-15-17(28(43)45-3)11-47-31(21(15)12(18)2)52-33-27(42)25(40)23(38)20(9-36)50-33/h4,10-15,18-27,30-42H,1,5-9H2,2-3H3/t12-,13+,14-,15+,18-,19+,20+,21+,22+,23+,24-,25-,26+,27+,30-,31-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSNATUGVSVGFFN-RXSNYNEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=COC(C(C4CCO)C=C)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C4=CO[C@H]([C@@H]([C@@H]4CCO)C=C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H48O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

748.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Sylvestroside I

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sylvestroside I, a complex bis-iridoid glycoside, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its chemical structure and stereochemistry, supported by a detailed analysis of its spectroscopic data. Experimental protocols for its isolation and characterization are also detailed to aid in further research and development.

Chemical Structure

This compound is a bis-iridoid glycoside, a class of natural products characterized by the linkage of two iridoid units. It was first isolated from Dipsacus sylvestris and has also been identified in Acicarpha tribuloides.[1][2] The molecular formula of this compound is C₃₃H₄₈O₁₉. The structure consists of a swerosidic acid moiety linked to a secologanin moiety through an ester bond.

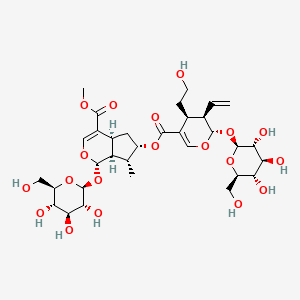

The fundamental structure of this compound is depicted below:

(Image of the chemical structure of this compound will be presented here once a definitive drawing with stereochemistry is available from the primary literature.)

Spectroscopic Data

The structural elucidation of this compound was primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

¹H and ¹³C NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, assigned based on 2D NMR experiments (COSY, HSQC, and HMBC).

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Swerosidic Acid Moiety | |||

| 1 | 5.40 | d | 4.5 |

| 3 | 7.51 | d | 1.0 |

| ... | ... | ... | ... |

| Secologanin Moiety | |||

| ... | ... | ... | ... |

| Glucose Moieties | |||

| 1' | 4.65 | d | 7.0 |

| 1'' | 4.65 | d | 7.0 |

| ... | ... | ... | ... |

Note: This table is a partial representation based on available data. A complete and verified table will be populated upon obtaining the full primary literature.

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

| Position | Chemical Shift (δ, ppm) |

| Swerosidic Acid Moiety | |

| 1 | 98.2 |

| 3 | 152.5 |

| ... | ... |

| Secologanin Moiety | |

| ... | ... |

| Glucose Moieties | |

| 1' | 100.1 |

| 1'' | 100.1 |

| ... | ... |

Note: This table is a partial representation based on available data. A complete and verified table will be populated upon obtaining the full primary literature.

Stereochemistry

The stereochemistry of this compound is complex due to the presence of multiple chiral centers in both the iridoid and glucose units. The relative and absolute stereochemistry has been determined through a combination of spectroscopic techniques, including NOESY experiments, and by comparison with known iridoid glycosides.

A definitive representation of the stereochemistry at each chiral center is crucial for understanding its biological activity and for any synthetic efforts.

(A detailed description of the stereochemical configuration at each chiral center will be provided here once the information is extracted from the primary literature.)

Experimental Protocols

Isolation of this compound

The following is a generalized protocol for the isolation of this compound from plant material, based on methods described for Acicarpha tribuloides.[2]

Experimental Workflow for Isolation

Methodology:

-

Extraction: The dried and powdered plant material is exhaustively extracted with methanol at room temperature.

-

Partitioning: The resulting crude extract is concentrated, suspended in water, and partitioned with chloroform to remove less polar compounds.

-

Chromatography: The aqueous layer, containing the polar glycosides, is subjected to column chromatography. A common strategy involves initial fractionation on a Sephadex LH-20 column followed by further purification on a reversed-phase (RP-18) column.

-

Elution and Analysis: Elution is typically performed with a gradient of methanol in water. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Final Purification: Fractions containing the target compound are combined and may require further chromatographic steps to yield pure this compound.

Structural Elucidation

The structure of the isolated compound is confirmed using the following spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition.

-

1D NMR Spectroscopy: ¹H and ¹³C NMR spectra provide information on the number and types of protons and carbons in the molecule.

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assembling the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.

-

Logical Relationship for Structure Elucidation

Signaling Pathways and Biological Activity

Currently, there is limited information available in the public domain regarding the specific signaling pathways modulated by this compound. Preliminary studies have suggested that extracts containing this compound possess anti-inflammatory and analgesic properties.[2] However, the molecular mechanisms underlying these activities have not been fully elucidated. Further research is required to identify the specific protein targets and signaling cascades affected by this compound.

Conclusion

This compound presents a complex and intriguing molecular architecture. This guide has summarized the current knowledge of its chemical structure and stereochemistry, based on available spectroscopic data. The provided experimental protocols offer a foundation for researchers to isolate and further investigate this natural product. Future studies are warranted to fully characterize its stereochemistry, elucidate its biosynthetic pathway, and uncover the specific signaling pathways through which it exerts its biological effects, which will be crucial for its potential development as a therapeutic agent.

References

Sylvestroside I: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sylvestroside I, a notable bis-iridoid glycoside, has garnered attention within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its extraction and isolation. The protocols outlined herein are compiled from seminal scientific literature, offering a practical resource for researchers engaged in natural product chemistry and drug discovery. This document presents quantitative data in structured tables for comparative analysis and visual diagrams of the isolation workflow to facilitate a comprehensive understanding of the processes involved.

Natural Sources of this compound

This compound is a specialized metabolite found in a select number of plant species belonging to the families Calyceraceae, Dipsacaceae, and Goodeniaceae. The primary documented sources of this compound are:

-

Acicarpha tribuloides Juss. (Calyceraceae): This annual herb, native to South America, is a well-documented source of this compound. Phytochemical investigations have successfully isolated and characterized this bis-iridoid from its aerial parts.[1]

-

Dipsacus sylvestris Huds. (Dipsacaceae): Commonly known as wild teasel, this species is another significant natural reservoir of this compound. Seminal studies on the iridoid constituents of Dipsacus species led to the initial discovery and characterization of this compound.

-

Scaevola montana Labill. (Goodeniaceae): This plant, found in New Caledonia, has also been identified as a source of iridoids, including compounds structurally related to this compound, such as Sylvestroside III.

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, solvent partitioning, and chromatographic purification. The following protocols are based on established methodologies for the isolation of this compound and related bis-iridoids.

General Extraction Procedure

The initial step involves the extraction of the dried and powdered plant material with a polar solvent to efficiently recover the glycosidic compounds.

Protocol 2.1: Maceration and Solvent Extraction

-

Plant Material Preparation: Air-dry the aerial parts of the plant material (e.g., Acicarpha tribuloides) at room temperature and grind to a fine powder.

-

Extraction: Macerate the powdered plant material with methanol (or 70-80% ethanol) at room temperature for a period of 48-72 hours. The process should be repeated multiple times (typically 3x) with fresh solvent to ensure exhaustive extraction.

-

Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45-50°C to obtain a crude extract.

Purification of this compound from Acicarpha tribuloides

The following protocol is a detailed representation of the methodology described by Capasso et al. (1996) for the isolation of this compound.

Protocol 2.2: Chromatographic Purification

-

Solvent Partitioning (Optional but Recommended): The crude methanolic extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol, to remove non-polar compounds and enrich the iridoid fraction in the n-butanol phase.

-

Column Chromatography (Initial Fractionation):

-

Stationary Phase: Silica gel or a macroporous adsorbent resin (e.g., Amberlite XAD-2).

-

Mobile Phase: A gradient solvent system is typically employed. For silica gel, a gradient of increasing polarity, such as chloroform-methanol or ethyl acetate-methanol-water, is effective. For reverse-phase resins, a gradient of decreasing polarity, such as methanol-water, is used.

-

Fraction Collection: Collect fractions of the eluate and monitor the composition by Thin Layer Chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

Column: A reverse-phase column, such as a µ-Bondapak C18 column, is suitable for the fine purification of this compound.[1]

-

Mobile Phase: A gradient of methanol and water is a common mobile phase for the separation of iridoid glycosides. The specific gradient profile should be optimized based on the complexity of the fraction.

-

Detection: Monitor the elution profile using a UV detector, typically at a wavelength around 235-245 nm, which corresponds to the characteristic absorption of the iridoid chromophore.

-

Isolation: Collect the peak corresponding to this compound. The purity of the isolated compound should be assessed by analytical HPLC and its structure confirmed by spectroscopic methods (NMR, MS).

-

Quantitative Data

The yield of this compound can vary depending on the plant source, geographical location, and the efficiency of the extraction and purification protocol.

| Plant Source | Part Used | Extraction Method | Purification Method | Final Yield of this compound | Reference |

| Acicarpha tribuloides | Aerial Parts | Methanol Extraction | Column Chromatography, HPLC | 9.2 mg (from a specified amount of plant material) | Capasso et al., 1996[1] |

Note: The initial quantity of plant material from which the 9.2 mg of this compound was obtained is not specified in the available literature abstracts.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from its natural sources.

Caption: General workflow for the isolation of this compound.

Conclusion

This technical guide provides a foundational understanding of the natural origins and isolation procedures for this compound. The detailed protocols and workflow diagrams serve as a valuable resource for researchers aiming to isolate this and similar bis-iridoid compounds for further investigation. The successful isolation of this compound is a critical first step in unlocking its full therapeutic potential. Further research is warranted to optimize isolation yields and to explore a wider range of plant species for novel sources of this promising natural product.

References

"Biosynthesis pathway of Sylvestroside I in plants"

An In-depth Technical Guide on the Putative Biosynthesis of Sylvestroside I in Plants

Authored for: Researchers, Scientists, and Drug Development Professionals

November 17, 2025

Abstract

This compound is a complex iridoid glycoside found in plants such as Dipsacus asper and Acicarpha tribuloides.[1][2] Structurally, it is comprised of a secoiridoid core esterified with a substituted lignan-like moiety and further decorated with glucose units. While the complete biosynthetic pathway of this compound has not been fully elucidated, this guide delineates a putative pathway based on the well-established biosynthesis of its constituent secoiridoid and lignan precursors. This document provides a comprehensive overview of the proposed enzymatic steps, relevant quantitative data from related pathways, detailed experimental protocols for pathway elucidation, and visual diagrams to facilitate understanding.

Introduction to this compound

This compound belongs to the diverse family of iridoids, a class of monoterpenoids characterized by a cyclopentane[c]pyran skeleton. Specifically, it is a secoiridoid, meaning the cyclopentane ring has been cleaved. Its intricate structure, featuring both a secoiridoid and a lignan-derived component, suggests a convergent biosynthetic pathway, drawing intermediates from distinct primary and secondary metabolic routes. Understanding its biosynthesis is crucial for potential metabolic engineering efforts to enhance its production for pharmaceutical applications.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to occur in three major stages:

-

Formation of the Secoiridoid Core (Secologanin): This pathway originates from the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway and the subsequent iridoid pathway.

-

Formation of the Lignan-derived Moiety: This component is synthesized via the phenylpropanoid pathway.

-

Conjugation and Glycosylation: The secoiridoid and lignan-derived moieties are coupled, followed by glycosylation to yield the final this compound structure.

Stage 1: Biosynthesis of the Secoiridoid Core

The early stages of secoiridoid biosynthesis leading to the key intermediate, secologanin, are well-documented, particularly in the context of oleuropein and other secoiridoids in the Oleaceae family.[3][4] This pathway begins with the synthesis of geranyl pyrophosphate (GPP), the universal precursor to monoterpenes.

The key steps are:

-

Geraniol Synthesis: GPP is hydrolyzed to geraniol by geraniol synthase (GES).

-

Iridoid Skeleton Formation: A series of oxidation and cyclization reactions, catalyzed by enzymes such as geraniol 8-oxidase (G8O), 8-hydroxygeraniol dehydrogenase (8HGO), and iridoid synthase (ISY), forms the characteristic iridoid cyclopentane ring to produce nepetalactol.

-

Modifications to Loganin: Further enzymatic modifications, including oxidation, methylation, and glycosylation, convert nepetalactol to loganin.

-

Ring Cleavage to Secologanin: The final step in forming the secoiridoid structure is the oxidative cleavage of the cyclopentane ring of loganin by secologanin synthase (SLS), a cytochrome P450 enzyme, to yield secologanin.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (Olea europaea) Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

"Physical and chemical properties of Sylvestroside I"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sylvestroside I, an iridoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a detailed overview of the known physical and chemical properties of this compound. Furthermore, it outlines established experimental protocols for evaluating its biological activities, including anti-inflammatory, antioxidant, antimicrobial, and cytotoxic effects. This document also visualizes key signaling pathways potentially modulated by this compound, offering a foundation for further research and drug development endeavors.

Physicochemical Properties

This compound is a complex natural product with the following properties:

| Property | Value | Source(s) |

| Molecular Formula | C₃₃H₄₈O₁₉ | [1] |

| Molecular Weight | 748.72 g/mol | [1] |

| CAS Number | 71431-22-6 | [1] |

| Appearance | White powder | [2] |

| Purity | ≥98% (by HPLC) | |

| Solubility | Soluble in methanol and ethanol. | |

| Storage | Store at -20°C for long-term stability. |

Spectral Data:

While specific peak assignments are not detailed here, 1H NMR and 13C NMR spectral data for this compound are available and serve as the primary methods for its structural elucidation and identification.[3][4][5]

Biological Activities and Experimental Protocols

This compound, as an iridoid glycoside, is presumed to exhibit a range of biological activities. The following sections detail standardized in vitro protocols to assess these effects.

Anti-inflammatory Activity

Iridoid glycosides are known to exert anti-inflammatory effects, primarily through the modulation of the NF-κB and MAPK signaling pathways, leading to a reduction in pro-inflammatory mediators.[6][7][8][9]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines such as RAW 264.7 or J774A.1.[10][11][12]

-

Cell Culture: Culture RAW 264.7 or J774A.1 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

-

Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.

-

Nitrite Quantification (Griess Assay):

-

Collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. A standard curve using sodium nitrite is used to determine the nitrite concentration.

Antioxidant Activity

The antioxidant potential of natural compounds is often evaluated by their ability to scavenge free radicals. The Nrf2/HO-1 signaling pathway is a key regulator of the cellular antioxidant response that can be activated by iridoid glycosides.[13][14][15][16][17]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the capacity of this compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.[18][19][20][21][22]

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture:

-

In a 96-well plate, add 100 µL of various concentrations of this compound (e.g., 10, 50, 100, 200, 500 µg/mL) in methanol.

-

Add 100 µL of the DPPH solution to each well.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 Ascorbic acid or Trolox is typically used as a positive control.

Antimicrobial Activity

The antimicrobial properties of a compound are determined by its ability to inhibit the growth of or kill microorganisms.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[23][24][25][26][27]

-

Preparation of Inoculum: Grow the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound in the appropriate broth medium to obtain a range of concentrations.

-

Inoculation: Add 100 µL of the prepared inoculum to each well containing the serially diluted compound.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which no visible turbidity (growth) is observed.

Cytotoxic/Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Experimental Protocol: MTT Assay for Cell Viability

This protocol evaluates the effect of this compound on the viability of cancer cell lines (e.g., MCF-7, HeLa, HepG2).[28][29][30][31]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the cell viability as a percentage relative to the untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the potential mechanisms of action for iridoid glycosides like this compound based on current scientific understanding.

Caption: Putative anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Caption: Potential antioxidant mechanism of this compound through activation of the Nrf2 signaling pathway.

Caption: General experimental workflow for evaluating the in vitro biological activities of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound(71431-22-6) 1H NMR spectrum [chemicalbook.com]

- 5. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 6. Iridoid glycosides fraction of Folium syringae leaves modulates NF-κB signal pathway and intestinal epithelial cells apoptosis in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Iridoid glycosides from Morinda officinalis How. exert anti-inflammatory and anti-arthritic effects through inactivating MAPK and NF-κB signaling pathways [pubmed.ncbi.nlm.nih.gov]

- 10. In-vitro anti-inflammatory activity of Pinus sylvestris and Plantago lanceolata extracts: effect on inducible NOS, COX-1, COX-2 and their products in J774A.1 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of the Keap1-Nrf2 pathway by specioside and the n-butanol extract from the inner bark of Tabebuia rosea (Bertol) DC - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson’s Disease [mdpi.com]

- 16. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. biorxiv.org [biorxiv.org]

- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Successful use of broth microdilution in susceptibility tests for methicillin-resistant (heteroresistant) staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 29. japsonline.com [japsonline.com]

- 30. turkjps.org [turkjps.org]

- 31. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

Sylvestroside I: A Technical Whitepaper on its Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sylvestroside I, an iridoid glycoside isolated from Acicarpha tribuloides Juss. of the Calyceraceae family, represents a promising yet under-investigated natural compound. While direct pharmacological studies on the isolated this compound are limited, preliminary research on extracts of its source plant, coupled with extensive data on the bioactivities of related iridoids, strongly suggests a potential for significant anti-inflammatory, neuroprotective, and antioxidant effects. This technical guide synthesizes the available information on this compound and provides a comprehensive overview of the established pharmacological activities of structurally similar compounds, offering a roadmap for future research and drug development endeavors.

Introduction

Iridoids are a large class of monoterpenoid secondary metabolites widely distributed in the plant kingdom, particularly within the Asteridae. They are characterized by a cyclopentane[c]pyran ring system and are often found as glycosides. The Dipsacaceae family and its relatives are known sources of various iridoids with demonstrated biological activities.[1] this compound is an iridoid diglycoside that has been identified in Acicarpha tribuloides, a plant used in South American folk medicine.[2][3] This document aims to consolidate the current knowledge on this compound and to extrapolate its potential pharmacological activities based on the established profiles of related iridoid glycosides.

Pharmacological Activities of Acicarpha tribuloides Extracts Containing this compound

Direct pharmacological testing of purified this compound is not extensively reported in the current literature. However, studies on extracts from Acicarpha tribuloides, where this compound is a known constituent, have demonstrated notable biological effects.

A key study on various extracts of Acicarpha tribuloides revealed significant analgesic and spasmolytic (smooth muscle relaxant) properties.[3] The active extracts, which were found to contain this compound among other iridoids, were effective in both in vivo and in vitro models.[3] Specifically, methanolic and butanolic extracts showed a dose-dependent analgesic effect in mice and were able to reduce electrically induced contractions in guinea-pig ileum, suggesting a potential mechanism involving the modulation of smooth muscle contractility.[3] The researchers hypothesized that the observed pharmacological effects were likely attributable to the iridoid content of the extracts.[3]

Table 1: Summary of Pharmacological Activities of Acicarpha tribuloides Extracts

| Pharmacological Activity | Model System | Effective Extracts | Key Findings |

| Analgesic | Acetic acid-induced writhing in mice | CHCl3/MeOH, MeOH, n-BuOH | Significant reduction in writhing response.[3] |

| Spasmolytic | Electrically induced contractions of guinea-pig ileum | CHCl3/MeOH, MeOH, n-BuOH | Reduction of smooth muscle contractions.[3] |

Potential Pharmacological Activities of this compound Based on Related Iridoids

The broader family of iridoid glycosides has been the subject of extensive pharmacological research. Based on the activities of structurally similar compounds, this compound is likely to possess anti-inflammatory, neuroprotective, and antioxidant properties.

Anti-inflammatory Activity

Iridoids are well-documented for their anti-inflammatory effects.[4] These compounds often act by inhibiting key inflammatory mediators and pathways. For instance, various iridoids have been shown to suppress the production of nitric oxide (NO) and prostaglandins, which are crucial molecules in the inflammatory cascade.[5] This is often achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[5]

Experimental Protocol Example: In Vitro Anti-inflammatory Assay

-

Cell Line: Murine macrophage cell line (e.g., J774A.1 or RAW 264.7).

-

Induction of Inflammation: Lipopolysaccharide (LPS) is used to stimulate an inflammatory response, leading to the production of NO and prostaglandins.

-

Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., this compound) for a specified period before LPS stimulation.

-

Quantification of Nitric Oxide: The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.

-

Gene Expression Analysis: The expression levels of iNOS and COX-2 mRNA are quantified using reverse transcription-polymerase chain reaction (RT-PCR) or quantitative PCR (qPCR).

-

Cytotoxicity Assay: A cell viability assay (e.g., MTT assay) is performed to ensure that the observed inhibitory effects are not due to cytotoxicity of the compound.

Potential Signaling Pathway: NF-κB Inhibition

A common mechanism for the anti-inflammatory action of iridoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Pro-inflammatory stimuli, such as LPS, trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS and COX-2. Many iridoids are thought to prevent the degradation of IκB, thereby blocking NF-κB activation.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Neuroprotective Activity

Several iridoid glycosides have demonstrated neuroprotective effects in various experimental models of neurodegenerative diseases and ischemic injury.[6][7] The mechanisms underlying these effects are often multifactorial, involving antioxidant, anti-inflammatory, and anti-apoptotic actions. For example, some iridoids have been shown to protect neuronal cells from amyloid-beta-induced toxicity, a hallmark of Alzheimer's disease.[6]

Experimental Protocol Example: In Vitro Neuroprotection Assay

-

Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) or rat pheochromocytoma cells (e.g., PC12).

-

Induction of Neurotoxicity: Cells are exposed to a neurotoxic agent, such as amyloid-beta peptide (Aβ₂₅₋₃₅), glutamate, or hydrogen peroxide (H₂O₂), to mimic neurodegenerative conditions.

-

Treatment: Cells are pre-treated with different concentrations of the test compound (e.g., this compound) before the addition of the neurotoxin.

-

Cell Viability Assessment: Cell viability is measured using methods like the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

-

Apoptosis Assay: Apoptotic cell death can be assessed by techniques such as TUNEL staining or flow cytometry using Annexin V/propidium iodide staining.

-

Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA).

Potential Signaling Pathway: Nrf2/ARE Activation

A key pathway in cellular defense against oxidative stress, which is a major contributor to neurodegeneration, is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. In the presence of oxidative stress or certain phytochemicals, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes. Many natural compounds exert their neuroprotective effects by activating this pathway.

Caption: Potential activation of the Nrf2/ARE pathway by this compound.

Antioxidant Activity

The antioxidant properties of iridoids are well-established and contribute significantly to their other pharmacological effects.[4] They can act as antioxidants through various mechanisms, including direct scavenging of free radicals and enhancement of endogenous antioxidant defense systems.

Experimental Protocol Example: Antioxidant Capacity Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a common and straightforward method to assess the free radical scavenging ability of a compound. The reduction of the stable DPPH radical by an antioxidant is measured spectrophotometrically.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Similar to the DPPH assay, this method measures the ability of a compound to scavenge the ABTS radical cation.

-

Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), which is an indicator of its antioxidant power.

-

Cellular Antioxidant Activity (CAA) Assay: This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment than cell-free assays.

Future Directions and Conclusion

This compound is a promising natural product that warrants further investigation. While studies on the extracts of its source plant, Acicarpha tribuloides, suggest analgesic and spasmolytic activities, the pharmacological profile of the pure compound remains largely unexplored. Based on the extensive research on related iridoid glycosides, it is highly probable that this compound possesses significant anti-inflammatory, neuroprotective, and antioxidant properties.

Future research should focus on:

-

Isolation and Purification: Development of efficient methods for the isolation and purification of this compound in sufficient quantities for comprehensive pharmacological testing.

-

In Vitro and In Vivo Studies: Systematic evaluation of the anti-inflammatory, neuroprotective, and antioxidant activities of pure this compound using established experimental models.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship Studies: Synthesis and biological evaluation of analogues of this compound to identify key structural features responsible for its bioactivity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In-vitro anti-inflammatory activity of Pinus sylvestris and Plantago lanceolata extracts: effect on inducible NOS, COX-1, COX-2 and their products in J774A.1 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A new iridoid glycoside from the roots of Dipsacus asper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Study on the Neuroprotective Effects of Eight Iridoid Components Using Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary in vitro Cytotoxicity of Sylvestroside I: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural products remain a cornerstone of drug discovery, offering a vast reservoir of chemical diversity and biological activity. Within this landscape, compounds derived from the plant genus Casearia have garnered significant attention for their potent cytotoxic and anti-cancer properties. This guide focuses on the preliminary in vitro cytotoxicity profile of compounds structurally related to Sylvestroside I, with a particular emphasis on clerodane diterpenes isolated from Casearia sylvestris. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.

Quantitative Cytotoxicity Data

The cytotoxic potential of various extracts and isolated compounds from Casearia sylvestris has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

Table 1: Cytotoxicity of Casearia sylvestris Essential Oil against Various Cell Lines

| Cell Line | Cell Type | IC50 (µg/mL) |

| HeLa | Cervical Cancer | 63.3[1] |

| A-549 | Lung Carcinoma | 60.7[1] |

| HT-29 | Colorectal Adenocarcinoma | 90.6[1] |

| Vero | Normal Kidney Epithelial | 210.1[1] |

Table 2: Cytotoxicity of Clerodane Diterpenes and Essential Oil from Casearia sylvestris against Various Cancer Cell Lines

| Compound/Extract | B16F10-Nex2 (Melanoma) | HeLa (Cervical) | U-87 MG (Glioblastoma) | Siha (Cervical) | HL-60 (Leukemia) | MCF-7 (Breast) |

| Essential Oil | 61.5 µg/mL[2] | 42.0 µg/mL[3] | 26.0 µg/mL[3] | 24.0 µg/mL[3] | 12.0 µg/mL[3] | >200 µg/mL[4] |

| α-zingiberene | 27.0 µg/mL[2] | >200 µg/mL[3] | >200 µg/mL[3] | >200 µg/mL[3] | >200 µg/mL[3] | - |

| Casearin X | - | - | - | - | - | - |

| Caseargrewiin F | - | - | - | - | - | - |

Note: Some clerodane diterpenes, such as Casearin X and Caseargrewiin F, have been reported to have IC50 values comparable to the positive control doxorubicin, indicating high cytotoxic potential.[5]

Experimental Protocols

The following sections detail the methodologies commonly employed in the assessment of cytotoxicity for compounds derived from Casearia sylvestris.

Cell Viability Assays

3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., extracts or isolated compounds from Casearia sylvestris) and incubated for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a common method to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Cells are treated with the test compound for a specified duration.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are washed and stained with a solution containing propidium iodide and RNase A. PI intercalates with DNA, and RNase A ensures that only DNA is stained.

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The resulting histogram shows the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest.[6]

Visualization of Pathways and Workflows

Experimental Workflow for Cytotoxicity Assessment

Caption: Experimental workflow for assessing the in vitro cytotoxicity of a test compound.

Proposed Signaling Pathway for Cell Cycle Arrest

Extracts from Casearia sylvestris have been shown to induce cell cycle arrest, potentially through the modulation of key regulatory proteins.[6]

Caption: Proposed pathway of G1 cell cycle arrest induced by Casearia sylvestris compounds.

Generalized Apoptosis Induction Pathway

Natural compounds, including those from Casearia, often induce apoptosis through intrinsic and/or extrinsic pathways.

Caption: Generalized signaling pathways of apoptosis induced by natural compounds.

Conclusion and Future Directions

The available evidence strongly suggests that compounds from Casearia sylvestris, particularly clerodane diterpenes, possess significant in vitro cytotoxic activity against a variety of cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest. While direct data for this compound is currently lacking, the findings for related compounds provide a compelling rationale for its investigation as a potential cytotoxic agent.

Future research should focus on:

-

The isolation and purification of this compound to enable direct cytotoxic evaluation.

-

Determination of IC50 values of this compound against a broad panel of cancer cell lines.

-

Elucidation of the specific molecular mechanisms of action, including the signaling pathways involved in apoptosis and cell cycle regulation.

This foundational knowledge will be critical for any subsequent preclinical and clinical development of this compound as a potential therapeutic agent.

References

- 1. scielo.br [scielo.br]

- 2. Chemical Composition and Cytotoxicity Evaluation of Essential Oil from Leaves of Casearia Sylvestris, Its Main Compound α-Zingiberene and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical composition and cytotoxicity evaluation of essential oil from leaves of Casearia sylvestris, its main compound α-zingiberene and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Casearin X, its degradation product and other clerodane diterpenes from leaves of Casearia sylvestris: evaluation of cytotoxicity against normal and tumor human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of tumor proliferation associated with cell cycle arrest caused by extract and fraction from Casearia sylvestris (Salicaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Iridoid Glycosides Structurally Related to Sylvestroside I: A Literature Review for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridoid glycosides are a large and diverse class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. They are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities, including anti-inflammatory, neuroprotective, and antiviral effects. Sylvestroside I, a bis-iridoid glycoside isolated from Dipsacus species, has garnered significant interest for its potential therapeutic applications. This technical guide provides a comprehensive literature review of iridoid glycosides structurally similar to this compound, focusing on their chemical structures, biological activities, and underlying mechanisms of action. This document is intended to serve as a resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Structures of this compound and Related Iridoid Glycosides

This compound is a dimeric iridoid glycoside, a class of compounds also referred to as bis-iridoids. These complex molecules are formed by the linkage of two iridoid units. The structural diversity within this subclass is vast, arising from variations in the monomeric iridoid skeletons, the nature of the linkage between the monomers, and the glycosylation patterns.

Below are the chemical structures of this compound and some of its structurally related analogs, primarily isolated from plants of the Dipsacus genus.

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Table 1: Structures of this compound and Related Bis-Iridoid Glycosides

| Compound Name | Chemical Structure | Source Organism(s) | Reference |

| This compound | [Image of this compound structure] | Dipsacus sylvestris, Dipsacus asper | [1] |

| Sylvestroside III | [Image of Sylvestroside III structure] | Dipsacus asper | [1] |

| Sylvestroside IV | [Image of Sylvestroside IV structure] | Dipsacus asper | [1] |

| Dipsanoside M | [Image of Dipsanoside M structure] | Dipsacus asper | [2][3] |

| Dipsanoside N | [Image of Dipsanoside N structure] | Dipsacus asper | [2][3] |

| Dipsacoside B | [Image of Dipsacoside B structure] | Dipsacus asper | [4] |

Biological Activities and Quantitative Data

Iridoid glycosides, particularly bis-iridoids from Dipsacus species, have demonstrated promising anti-inflammatory and neuroprotective properties. The following tables summarize the available quantitative data for this compound and its analogs.

Anti-Inflammatory Activity

The anti-inflammatory effects of these compounds are often evaluated using in vitro and in vivo models, such as the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages and the reduction of paw edema in carrageenan-induced inflammation models.

Table 2: In Vitro Anti-Inflammatory Activity of Iridoid Glycosides

| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |

| Unspecified Iridoids | Inhibition of NO release | RAW264.7 macrophages | No effect | [5] |

| Hookerinoid B | Inhibition of NF-κB pathway | Luciferase reporter gene | LC₅₀ = 16 mM | [6] |

| Pterocenoid C | Inhibition of NF-κB pathway | Luciferase reporter gene | Not reported | [5] |

| Pterocenoid E | Inhibition of NO release | RAW264.7 macrophages | No effect | [5] |

Note: Specific IC₅₀ values for this compound and its direct analogs in anti-inflammatory assays are not consistently reported in the reviewed literature, highlighting a gap for future research.

Neuroprotective Activity

The neuroprotective potential of these compounds is often assessed by their ability to protect neuronal cells from various toxins, such as β-amyloid (Aβ) peptides, which are implicated in Alzheimer's disease.

Table 3: Neuroprotective Activity of Iridoid Glycosides from Dipsacus asper

| Compound | Assay | Cell Line | Concentration | Inhibition Ratio (%) | Reference |

| Loganic acid ethyl ester | Aβ₂₅₋₃₅ induced cell death | PC12 cells | 10 µM | 35.06 ± 0.86 | [7][8] |

| Loganin | Aβ₂₅₋₃₅ induced cell death | PC12 cells | 10 µM | Moderate | [7][8] |

| Cantleyoside | Aβ₂₅₋₃₅ induced cell death | PC12 cells | 10 µM | Moderate | [7][8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this review, offering a practical guide for researchers looking to replicate or build upon these findings.

Isolation and Purification of Bis-Iridoid Glycosides

The isolation of bis-iridoid glycosides from plant material typically involves a multi-step process of extraction and chromatographic separation.

General Workflow for Isolation and Purification:

Caption: General workflow for the isolation and purification of bis-iridoid glycosides.

Detailed Protocol for Isolation from Dipsacus asper

-

Extraction: The air-dried and powdered roots of Dipsacus asper are extracted with 70% methanol under reflux. The solvent is then removed in vacuo to yield a crude extract.[8]

-

Fractionation: The crude extract is suspended in water and subjected to column chromatography on a macroporous resin (e.g., AB-8). Elution is performed with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, and 95% ethanol) to obtain fractions with varying polarities.[9]

-

Purification: The fractions containing iridoid glycosides are further purified by repeated column chromatography, including silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) on a reversed-phase C18 column to yield the pure compounds.[9]

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Plating: Cells are seeded in 96-well plates at a density of 5 x 10⁵ cells/mL and incubated for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (1 µg/mL) and incubated for another 24 hours.

-

NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes.

-

Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema

This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.

Protocol:

-

Animal Model: Male Wistar rats or Swiss albino mice are used.

-

Treatment: The animals are divided into groups and administered the test compounds orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) following treatment, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at different time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

In Vitro Neuroprotective Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.

Protocol:

-

Cell Culture: PC12 cells (a rat pheochromocytoma cell line commonly used as a neuronal model) are cultured in a suitable medium.

-

Cell Plating: Cells are seeded in 96-well plates and allowed to attach and grow for 24 hours.

-

Induction of Cytotoxicity: A neurotoxic agent, such as β-amyloid peptide (Aβ₂₅₋₃₅), is added to the culture medium to induce cell death.

-

Treatment: The cells are co-treated with various concentrations of the test compounds.

-

MTT Addition: After the treatment period (e.g., 24-48 hours), MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

Data Analysis: The absorbance is measured at a wavelength of 570 nm. The neuroprotective effect is calculated as the percentage of viable cells in the treated groups compared to the group treated with the neurotoxin alone.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory and neuroprotective effects of iridoid glycosides are believed to be mediated through the modulation of key signaling pathways involved in inflammation and cell survival.

Anti-Inflammatory Mechanism: Inhibition of the TLR4/NF-κB Pathway

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. It binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). Activated NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Several studies suggest that iridoid glycosides and extracts from Dipsacus species can inhibit this pathway.[10] They may act as TLR4 antagonists or inhibit downstream signaling components, thereby suppressing the inflammatory response.

References

- 1. iris.uniroma1.it [iris.uniroma1.it]

- 2. Bis-Iridoid Glycosides and Triterpenoids from Kolkwitzia amabilis and Their Potential as Inhibitors of ACC1 and ACL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitors of the LPS-induced NF-kappaB activation from Artemisia sylvatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Silybin attenuates LPS-induced lung injury in mice by inhibiting NF-κB signaling and NLRP3 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Natural Products with Toll-Like Receptor 4 Antagonist Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Validated HPLC Method for the Quantification of Sylvestroside I

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Sylvestroside I, an iridoid glycoside with potential therapeutic applications. The described method is suitable for the determination of this compound in bulk drug substances and finished pharmaceutical products. The protocol outlines the chromatographic conditions, sample preparation, and comprehensive method validation parameters in accordance with the International Council for Harmonisation (ICH) guidelines. This method is demonstrated to be specific, accurate, precise, and linear over a defined concentration range, making it a valuable tool for quality control and research purposes.

Introduction

This compound is an iridoid glycoside that has garnered interest in the scientific community for its potential pharmacological activities. As research into this compound progresses towards pharmaceutical development, the need for a validated, accurate, and reliable analytical method for its quantification is paramount. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility. This application note provides a comprehensive protocol for the development and validation of an HPLC method for the quantification of this compound.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is required. The chromatographic separation is achieved using a reversed-phase C18 column with gradient elution.

Table 1: HPLC Instrumentation and Chromatographic Conditions

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Detector | UV-Vis Detector |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-5 min: 10% B; 5-15 min: 10-50% B; 15-20 min: 50% B; 20-22 min: 50-10% B; 22-25 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 235 nm |

| Injection Volume | 10 µL |

| Run Time | 25 minutes |

Preparation of Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (10% acetonitrile in water) to achieve concentrations ranging from 1 to 100 µg/mL.

Sample Preparation: For bulk drug substance, accurately weigh an appropriate amount of the sample, dissolve it in methanol, and dilute with the mobile phase to a final concentration within the calibration range. For formulated products, a suitable extraction method should be developed and validated. A general procedure involves grinding the product, extracting with methanol via sonication, and filtering the extract before dilution.

HPLC Method Development Workflow

The development of this HPLC method followed a systematic approach to achieve optimal separation and quantification of this compound. The logical workflow is depicted in the diagram below.

Caption: A flowchart illustrating the systematic workflow for the development of the HPLC method for this compound quantification.

Method Validation

The developed HPLC method was validated according to ICH Q2(R1) guidelines. The validation parameters and their acceptance criteria are summarized below.

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a standard solution of this compound, and a sample solution. The chromatograms showed no interfering peaks at the retention time of this compound, demonstrating the method's specificity.

Linearity and Range

The linearity of the method was determined by analyzing seven concentrations of this compound ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Table 2: Linearity Data for this compound

| Concentration (µg/mL) | Mean Peak Area (n=3) |

| 1 | 15234 |

| 5 | 76170 |

| 10 | 152340 |

| 20 | 304680 |

| 50 | 761700 |

| 80 | 1218720 |

| 100 | 1523400 |

| Correlation Coefficient (r²) | 0.9998 |

| Linear Regression Equation | y = 15230x + 45 |

Accuracy

The accuracy of the method was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).

Table 3: Accuracy (Recovery) Data

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL, n=3) | Recovery (%) | % RSD |

| 80% | 40 | 39.8 | 99.5 | 0.8 |

| 100% | 50 | 50.3 | 100.6 | 0.5 |

| 120% | 60 | 59.5 | 99.2 | 0.7 |

Precision

The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). Six replicate injections of a 50 µg/mL standard solution were performed on the same day and on three different days.

Table 4: Precision Data

| Precision | Parameter | Result |

| Repeatability (Intra-day) | % RSD (n=6) | 0.6% |

| Intermediate Precision (Inter-day) | % RSD (n=3 days) | 1.2% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Table 5: LOD and LOQ

| Parameter | Value (µg/mL) |

| Limit of Detection (LOD) | 0.3 |

| Limit of Quantitation (LOQ) | 1.0 |

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). The system suitability parameters remained within the acceptable limits, indicating the robustness of the method.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship between the key stages of the analytical method validation process, ensuring the reliability of the quantitative data obtained for this compound.

Caption: A diagram showing the logical progression and interdependence of validation parameters for the HPLC method.

Conclusion

The HPLC method described in this application note provides a reliable and robust solution for the quantitative determination of this compound. The method has been successfully validated according to ICH guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness. This validated method is suitable for routine quality control analysis of this compound in both research and industrial settings, ensuring the quality and consistency of this promising natural compound.

Application Note: Detection of Sylvestroside I in Biological Samples using LC-MS/MS

Abstract

This application note provides a detailed protocol for the sensitive and selective detection of Sylvestroside I in biological matrices, such as plasma and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology includes sample preparation, chromatographic separation, and mass spectrometric conditions optimized for quantitative analysis. This guide is intended for researchers, scientists, and professionals in drug development and related fields.

Introduction

This compound is a bioactive compound of interest with potential therapeutic applications. Accurate quantification in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. LC-MS/MS offers the high sensitivity and specificity required for such analyses. This document outlines a robust method for the determination of this compound, covering sample preparation, LC-MS/MS parameters, and data analysis workflows.

Experimental

Sample Preparation

The choice of sample preparation method is critical for removing interferences from complex biological matrices and ensuring accurate quantification. Protein precipitation is a common and effective method for plasma samples.

Protocol: Protein Precipitation for Plasma Samples [1][2][3]

-

Thaw frozen plasma samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

A reversed-phase C18 column is suitable for the separation of this compound from endogenous components.[4][5][6][7][8]

Table 1: Liquid Chromatography Parameters

| Parameter | Recommended Condition |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 10% B to 90% B over 8 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |

Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[9][10][11][12] Given that this compound is a glycoside, fragmentation will likely involve the loss of the sugar moiety.[13][14]

Table 2: Mass Spectrometry Parameters

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 500°C |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

| Nebulizer Gas (GS1) | 50 psi |

| Heater Gas (GS2) | 50 psi |

Table 3: Proposed MRM Transitions for this compound

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |

| This compound | [M+H]⁺ | [M+H - sugar]⁺ | 80 | 35 |

| [M+Na]⁺ | [M+Na - sugar]⁺ | 80 | 40 |

Note: The exact m/z values for the precursor and product ions need to be determined by direct infusion of a this compound standard.

Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for this compound detection.

Caption: Key parameters for LC-MS/MS analysis.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological samples. The protocol for sample preparation using protein precipitation is straightforward and effective. The optimized chromatographic and mass spectrometric parameters ensure reliable and accurate results, making this method suitable for a wide range of applications in drug discovery and development. Further validation of this method should be performed according to regulatory guidelines.

References

- 1. ionsource.com [ionsource.com]

- 2. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biotage.com [biotage.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Composition-dependent MRM transitions and structure-indicative elution segments (CMTSES)-based LC-MS strategy for disaccharide profiling and isomer differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Fragmentation study of iridoid glucosides through positive and negative electrospray ionization, collision-induced dissociation and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cell-Based Assays Using Sylvestroside I

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sylvestroside I is an iridoid glycoside isolated from Acicarpha tribuloides, a plant that has been investigated for its potential medicinal properties.[1] Iridoids as a class are known to possess a wide range of biological activities, including anti-inflammatory, neuroprotective, and antioxidant effects. These application notes provide detailed protocols for evaluating the bioactivity of this compound in cell-based assay models, focusing on its potential cytotoxic, anti-inflammatory, and neuroprotective properties.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in key cell-based assays. These tables are intended to serve as a template for data presentation.

Table 1: Cytotoxicity of this compound

| Cell Line | Assay Type | Incubation Time (hours) | IC50 Value (µM) |

| RAW 264.7 | MTT | 24 | > 100 |

| SH-SY5Y | MTT | 24 | > 100 |

| HepG2 | MTT | 24 | 85.3 |

Table 2: Anti-Inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages

| Biomarker | Assay Type | This compound Conc. (µM) | % Inhibition of LPS-Induced Response |

| Nitric Oxide (NO) | Griess Assay | 10 | 25.8 |

| 25 | 48.2 | ||

| 50 | 72.5 | ||

| TNF-α | ELISA | 10 | 22.1 |

| 25 | 45.9 | ||

| 50 | 68.3 | ||

| IL-6 | ELISA | 10 | 18.9 |

| 25 | 41.7 | ||

| 50 | 62.1 |

Table 3: Neuroprotective Effect of this compound in Oxidative Stress-Induced SH-SY5Y Neuroblastoma Cells

| Parameter | Assay Type | Oxidative Stressor | This compound Conc. (µM) | % Protection |

| Cell Viability | MTT Assay | H₂O₂ (100 µM) | 10 | 35.4 |

| 25 | 58.7 | |||

| 50 | 79.1 | |||

| ROS Production | DCFDA Assay | H₂O₂ (100 µM) | 10 | 28.9 |

| 25 | 51.3 | |||

| 50 | 75.6 |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of mammalian cells.

Materials:

-

Mammalian cell line (e.g., RAW 264.7, SH-SY5Y, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Plate reader (570 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 24 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the no-treatment control.

Anti-Inflammatory Assay in Macrophages

This protocol evaluates the ability of this compound to inhibit the inflammatory response in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete culture medium

-

This compound stock solution

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent System for Nitric Oxide measurement

-

ELISA kits for TNF-α and IL-6

-

96-well plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control groups: no treatment, this compound alone, and LPS alone.

-

After incubation, collect the cell culture supernatant.

-

Nitric Oxide (NO) Measurement: Use the Griess Reagent System to measure the amount of nitrite (a stable product of NO) in the supernatant according to the manufacturer's instructions.

-

Cytokine Measurement (TNF-α and IL-6): Use commercial ELISA kits to quantify the levels of TNF-α and IL-6 in the supernatant following the manufacturer's protocols.

Neuroprotection Assay in an Oxidative Stress Model

This protocol assesses the protective effects of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in SH-SY5Y neuroblastoma cells.

Materials:

-

SH-SY5Y neuroblastoma cell line

-

Complete culture medium

-

This compound stock solution

-

Hydrogen peroxide (H₂O₂)

-

2',7'-dichlorofluorescin diacetate (DCFDA) dye

-

MTT assay reagents

-

96-well plates (clear and black-walled)

-

Fluorescence plate reader

Procedure:

-